[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
CAS No.: 485789-22-8
Cat. No.: VC6802095
Molecular Formula: C18H17F2NO6
Molecular Weight: 381.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 485789-22-8 |
|---|---|
| Molecular Formula | C18H17F2NO6 |
| Molecular Weight | 381.332 |
| IUPAC Name | [2-(2,5-difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
| Standard InChI | InChI=1S/C18H17F2NO6/c1-24-14-6-10(7-15(25-2)17(14)26-3)18(23)27-9-16(22)21-13-8-11(19)4-5-12(13)20/h4-8H,9H2,1-3H3,(H,21,22) |
| Standard InChI Key | UEJWCIUBOYFJKH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 417.34 g/mol |
| Hybridization | Ester (benzoate) + Carbamate |
| Key Functional Groups | Methoxy, ester, carbamate, difluorophenyl |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis is documented, the compound can be inferred to form via a two-step protocol:
Step 1: Synthesis of Methyl 3,4,5-Trimethoxybenzoate
As demonstrated in patent CN105732375A , methyl gallate derivatives are synthesized via acid-catalyzed esterification. For example:
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Esterification: Gallic acid reacts with methanol and sulfuric acid under reflux to yield methyl gallate.
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Methylation: Methyl gallate undergoes O-methylation using methyl chloride and a base (e.g., NaOH) in DMF .
Step 2: Carbamoylation
The methyl ester intermediate reacts with 2,5-difluorophenyl isocyanate to form the carbamate linkage. This aligns with methods in EP2187742B1 , where aryl isocyanates are used to functionalize hydroxyl or amine groups.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | Gallic acid, MeOH, HSO, reflux | 85–90% |
| 2 | Methyl chloride, NaOH, DMF, 30°C | 70–75% |
| 3 | 2,5-Difluorophenyl isocyanate, THF, 0°C | 60–65% |
Physicochemical Properties
Predicted Solubility and Lipophilicity
Using fragment-based calculations (e.g., XLOGP3):
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LogP: ~2.8 (moderate lipophilicity due to methoxy and fluorophenyl groups).
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Water Solubility: <0.1 mg/mL (poor aqueous solubility, typical for aromatic esters).
Spectral Characteristics
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IR Spectroscopy: Expected peaks at 1740 cm (ester C=O), 1680 cm (carbamate C=O), and 1240 cm (C-F).
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NMR:
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H: δ 3.8–4.0 ppm (9H, methoxy), δ 6.8–7.2 ppm (3H, aromatic).
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F: δ -110 ppm (ortho-F), -115 ppm (para-F).
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Biological Activity and Applications
Table 3: Predicted ADMET Properties
| Property | Prediction | Rationale |
|---|---|---|
| GI Absorption | High | LogP >2 |
| BBB Permeability | Moderate | Molecular weight <500 |
| CYP Inhibition | Low | No reactive pharmacophores |
Industrial and Research Relevance
Patent Landscape
No direct patents cover this compound, but related technologies include:
Future Directions
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Structure-Activity Studies: Modifying fluorophenyl substituents to optimize bioavailability.
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Formulation Development: Nanoemulsions to enhance aqueous solubility.
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